tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers
Description
tert-Butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound featuring a rigid 2-azabicyclo[2.2.2]octane scaffold with an ethynyl (-C≡CH) substituent at the 6-position and a tert-butyl carbamate protecting group. As a mixture of diastereomers, its stereochemical complexity arises from the spatial arrangement of substituents on the bicyclic framework.
Key structural attributes include:
- Bicyclic framework: Enhances conformational rigidity, improving binding affinity to biological targets.
- Ethynyl group: Enables further functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- tert-Butyl carbamate: Protects the amine group during synthesis and modulates solubility.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-5-11-8-10-6-7-12(11)15(9-10)13(16)17-14(2,3)4/h1,10-12H,6-9H2,2-4H3 |
InChI Key |
SYHOKOWOFWHLBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclic core: The bicyclic structure is often constructed using a Diels-Alder reaction, which forms the core azabicyclo[2.2.2]octane structure.
Introduction of the ethynyl group: The ethynyl group can be introduced through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide.
Protection and deprotection steps: The tert-butyl group is typically introduced as a protecting group for the carboxylate functionality, which can be added and removed as needed during the synthesis.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize cost, including the use of catalysts and optimized reaction conditions.
Chemical Reactions Analysis
tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present on the bicyclic core.
Scientific Research Applications
tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its potential as a ligand for receptors or enzymes.
Mechanism of Action
The mechanism of action of tert-butyl 6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Functional Group Variations at the 6-Position
The 6-position substituent profoundly influences reactivity, solubility, and biological activity. Below is a comparative analysis:
Key Observations :
- Ethynyl vs. Hydroxyl/Amino: The ethynyl group’s sp-hybridization enables orthogonal reactivity (e.g., CuAAC), unlike hydroxyl or amino groups, which participate in hydrogen bonding or nucleophilic reactions .
- Ethynyl vs. Oxo : The oxo group introduces electrophilic character, facilitating nucleophilic attacks, while the ethynyl group is electron-rich and suitable for cycloadditions .
Stereochemical Considerations
The target compound exists as a mixture of diastereomers due to the ethynyl group’s position on the bicyclic scaffold. In contrast:
- tert-Butyl (1S,4R,6R)-rel-6-amino derivative (CAS 1311390-87-0) has a defined stereochemistry, enhancing selectivity in chiral environments .
- tert-Butyl 6-((4-isopropoxyphenyl)carbamoyl) (CAS 1178881-82-7) incorporates a bulky aromatic group, reducing conformational flexibility compared to the ethynyl analog .
Pharmaceutical Relevance
Physicochemical Properties
- Solubility: Hydroxymethyl and amino derivatives exhibit higher aqueous solubility than the ethynyl analog due to polar substituents .
- Thermal Stability : The tert-butyl group enhances thermal stability across all derivatives, crucial for storage and handling .
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